methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
The compound methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide features a benzothiazine core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a methyl carboxylate at position 2. The 2-position is functionalized with a 2-oxoethyl group bearing a 2-fluorophenylamino moiety.
This structure shares similarities with sulfonamide derivatives and heterocyclic pharmaceuticals, suggesting possible applications in medicinal chemistry. However, its specific biological targets and pharmacokinetic profiles remain uncharacterized in the available literature.
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5S/c1-33-24(30)23-22(15-7-3-2-4-8-15)17-13-16(25)11-12-20(17)34(31,32)28(23)14-21(29)27-19-10-6-5-9-18(19)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSCEDNMYRNRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, often referred to as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article aims to present a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 478.91 g/mol. Its structure includes a benzothiazine core, which is known for various pharmacological effects. The presence of chlorine and fluorine substituents is significant for its biological activity.
Benzothiazine derivatives are known to interact with multiple biological targets. The proposed mechanisms of action for methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate include:
- Inhibition of DNA Topoisomerase II : Similar compounds have shown the ability to bind to the DNA-topoisomerase II complex, disrupting DNA replication in cancer cells .
- Minor Groove Binding : Studies indicate that these compounds can bind to the minor groove of DNA, which may contribute to their cytotoxic effects against tumor cells .
Anticancer Activity
Recent studies have demonstrated that methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro tests on MCF7 (breast cancer) and MCF10A (non-cancerous breast) cell lines revealed that at concentrations around 10 µM, the compound significantly reduced cell viability compared to untreated controls .
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| Methyl 6-chloro... | MCF7 | 10 | <50 |
| Methyl 6-chloro... | MCF10A | 10 | >80 |
This table illustrates the selective cytotoxicity towards cancer cells while sparing healthy cells.
Comparative Studies
In comparative studies with established anticancer agents like doxorubicin, methyl 6-chloro... showed comparable or enhanced efficacy with lower toxicity profiles:
- Cytotoxicity Comparison : The compound demonstrated stronger cytotoxicity towards cancer cells than doxorubicin at similar concentrations while exhibiting reduced toxicity towards healthy cells .
Case Studies
Several case studies have been documented regarding the application of benzothiazine derivatives in clinical settings:
- Study on Antitumor Activity : A study reported that derivatives similar to methyl 6-chloro... showed promising results in reducing tumor size in animal models when administered at effective doses .
- Safety Profile Assessment : Long-term safety assessments indicated minimal adverse effects in animal models, suggesting potential for further clinical development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate exhibit anticancer properties. The thiazine ring is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that modifications in the side chains can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Cell Signaling Modulation
Research has indicated that this compound may modulate cell signaling pathways. By interacting with specific receptors or kinases, it could influence cellular responses to stimuli, potentially leading to therapeutic applications in diseases characterized by dysregulated signaling .
Synthetic Methodologies
Synthesis Techniques
The synthesis of methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate involves several steps:
- Formation of the Thiazine Ring : Utilizing starting materials that contain sulfur and nitrogen functionalities.
- Functionalization : Introduction of the fluorophenyl and amino groups through nucleophilic substitution reactions.
- Final Esterification : Converting carboxylic acid derivatives into esters to yield the final product.
These synthetic routes are crucial for producing analogs with varied biological activities, enabling structure–activity relationship (SAR) studies .
Case Studies
Several case studies have been documented regarding the application of related compounds:
Comparison with Similar Compounds
Key Structural Analogs
The following table highlights structural analogs and their distinguishing features:
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, the 3-methoxyphenyl analog () has an electron-donating OCH₃ group, which may alter binding affinity or metabolic stability .
- Functional Group Impact: The hydroxy group in the thieno-thiazine derivative () could improve aqueous solubility compared to the hydrophobic phenyl substituents in the target compound .
Spectroscopic Differentiation
demonstrates that replacing a methoxy group with a methyl group (e.g., in compounds 5 and 6 vs. 2 and 3) leads to distinct NMR signals (e.g., δH 3.22 singlet for methyl vs. methoxy). Similarly, substituent changes in the target compound’s phenylamino group (e.g., 2-F vs. 3-OCH₃) would produce measurable differences in ¹H/¹³C NMR spectra .
Research Findings and Implications
Computational and Crystallographic Insights
Pathway Mapping and Target Prediction
highlights clustering of structurally similar compounds in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
- Methodology : Use coupling reactions (e.g., amide bond formation between 2-fluorophenylamine and the thiazine carboxylate core) under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters : Optimize reaction temperature (80–100°C) and catalyst (e.g., HATU or EDCI) to minimize byproducts like unreacted intermediates or over-oxidized species.
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) during structural confirmation?
- Methodology : Compare experimental H/C NMR data with computational predictions (DFT-based tools like Gaussian). Cross-validate using X-ray crystallography for unambiguous confirmation. For example, the 1,1-dioxide moiety in the benzothiazine ring system typically shows characteristic F NMR shifts near -110 ppm, while the 2-fluorophenyl group resonates at -115 to -120 ppm .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Target Identification : Use affinity chromatography with immobilized compound to pull down protein targets, followed by LC-MS/MS proteomic analysis.
- Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorogenic substrates for hydrolases) to determine IC values under varied pH/temperature conditions.
- Metabolite Profiling : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify bioactive derivatives .
Q. How to address contradictory results in SAR studies for derivatives of this compound?
- Methodology :
- Systematic Variation : Modify substituents (e.g., chloro at position 6, fluorophenyl at position 2) and test activity in parallel assays.
- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in each experiment.
- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity trends .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like cyclooxygenase-2 (COX-2), given the compound’s structural similarity to benzothiazine-based COX inhibitors.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on key interactions (e.g., hydrogen bonds with Ser530 or Arg120) .
Data Analysis & Validation
Q. How to validate the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Analyze degradation products via LC-MS and quantify stability using peak area normalization .
Q. What orthogonal techniques confirm the absence of isomeric impurities?
- Methodology :
- Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to separate enantiomers.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with computational models to identify chiral centers .
Table: Key Analytical Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
